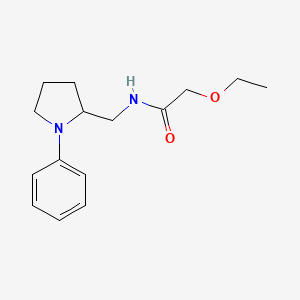

2-ethoxy-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide

Descripción

Propiedades

IUPAC Name |

2-ethoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-2-19-12-15(18)16-11-14-9-6-10-17(14)13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYQBAKNABSKGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCC1CCCN1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 2-ethoxy-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.

Introduction of the Phenyl Group: The phenyl group is introduced to the pyrrolidine ring through substitution reactions.

Attachment of the Ethoxy Group: The ethoxy group is attached to the acetamide moiety through nucleophilic substitution reactions.

Final Assembly: The final compound is assembled by linking the pyrrolidine ring with the acetamide moiety through appropriate coupling reactions.

Análisis De Reacciones Químicas

2-ethoxy-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Aplicaciones Científicas De Investigación

2-ethoxy-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets.

Biological Studies: It is used in biological research to study its effects on various cellular processes and pathways.

Industrial Applications: The compound is explored for its potential use in industrial processes, including as a precursor for the synthesis of other bioactive molecules.

Mecanismo De Acción

The mechanism of action of 2-ethoxy-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.

Comparación Con Compuestos Similares

The following analysis compares the target compound with structurally related acetamide derivatives, focusing on molecular features, physicochemical properties, and functional implications.

Structural and Molecular Comparisons

Table 1: Structural Features of Selected Acetamide Derivatives

*Estimated based on IUPAC nomenclature.

Key Observations:

- Pyrrolidine vs. Piperidine Rings : The target compound’s 1-phenylpyrrolidine substituent contrasts with methoxyacetylfentanyl’s piperidine ring. Piperidine derivatives often exhibit enhanced bioavailability due to improved solubility, whereas pyrrolidine’s smaller ring size may increase conformational rigidity .

- Ethoxy vs.

- Aromatic vs. Heteroaromatic Substituents : Compounds with pyridine () or phenyl groups (Target, ) exhibit distinct electronic profiles. Pyridine’s nitrogen atom may enhance water solubility, while phenyl groups contribute to hydrophobicity .

Physicochemical and Bond-Length Analysis

highlights that substituents on the acetamide backbone significantly influence bond lengths. For example:

- C=O and C-N Bond Elongation : The introduction of methyl groups to acetamide (e.g., dimethylacetamide) increases C=O (1.23 Å → 1.25 Å) and C-N (1.34 Å → 1.37 Å) bond lengths compared to methyl acetamide. This effect is attributed to steric and electronic modulation .

- Protonation Effects : Protonated forms of dimethylacetamide with HCl or H2SO4 exhibit further bond elongation, suggesting that the target compound’s protonation state (dependent on pH) could modulate reactivity or solubility .

Actividad Biológica

2-ethoxy-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. The compound features a pyrrolidine ring, which is known for its structural versatility and biological significance. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of 2-ethoxy-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide includes an ethoxy group, a pyrrolidine moiety, and an acetamide functional group. The synthesis typically involves the reaction of 4-ethoxybenzaldehyde with 1-phenylpyrrolidine, followed by reduction to yield the desired product. Various catalytic methods can be employed to optimize yield and purity during the synthesis process.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of the pyrrolidine ring enhances binding affinity and selectivity towards these targets, potentially modulating various biochemical pathways. This interaction may lead to significant therapeutic effects, including antimicrobial and anti-inflammatory properties.

Anticonvulsant Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit anticonvulsant properties. In studies involving animal models, compounds similar to 2-ethoxy-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide have shown effectiveness in reducing seizure activity in models like the maximal electroshock (MES) test. The structure-activity relationship (SAR) studies suggest that modifications in the pyrrolidine framework can influence anticonvulsant efficacy .

Antimicrobial Properties

The compound has been investigated for its antimicrobial effects against various pathogens. Preliminary studies suggest that it may possess significant activity against both bacterial and fungal strains. The exact mechanism by which it exerts these effects is still under investigation but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

In addition to its antimicrobial properties, 2-ethoxy-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide has been studied for potential anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory conditions.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.